2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Overview
Description
2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a nitrophenyl group attached to a benzothiazole ring, which is further substituted with a trione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the reaction of 4-nitrobenzyl chloride with 2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄) under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound effective against certain microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazole derivatives: Known for their antimicrobial activity.
4-Nitrophenylhydrazine derivatives: Used in the synthesis of various heterocyclic compounds.
Indole derivatives: Possess diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione stands out due to its unique combination of a nitrophenyl group and a benzothiazole ring with a trione substitution. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10N2O5S |
---|---|
Molecular Weight |
318.31 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H10N2O5S/c17-14-12-3-1-2-4-13(12)22(20,21)15(14)9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 |
InChI Key |
FEEPYZGZJFLONU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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